molecular formula C25H22N2O5 B2466141 N-(benzo[d][1,3]dioxol-5-yl)-2-((2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide CAS No. 850905-60-1

N-(benzo[d][1,3]dioxol-5-yl)-2-((2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide

Cat. No. B2466141
CAS RN: 850905-60-1
M. Wt: 430.46
InChI Key: NXCRXHKOFPPGPN-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-((2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide is a useful research compound. Its molecular formula is C25H22N2O5 and its molecular weight is 430.46. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d][1,3]dioxol-5-yl)-2-((2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d][1,3]dioxol-5-yl)-2-((2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Rao et al. (2020) explored the synthesis of 4-benzylidene-2-((1-phenyl-3,4-dihydro isoquinoline-2(1H)-yl)methyl)oxazol-5(4H)-one derivatives from 1,2,3,4-tetrahydroisoquinoline. This synthesis process was notable for its potential in generating compounds with antimicrobial properties, indicating the versatility of tetrahydroisoquinoline derivatives in medicinal chemistry. These compounds showed promising antibacterial activity, with certain derivatives exhibiting enhanced effectiveness against specific bacterial strains. The study emphasizes the role of structural modification in enhancing biological activity, suggesting that compounds similar to N-(benzo[d][1,3]dioxol-5-yl)-2-((2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide could be engineered for specific antimicrobial applications (Rao et al., 2020).

Antitumor Activity and Molecular Docking

Al-Suwaidan et al. (2016) reported on the synthesis and evaluation of 3-benzyl-4(3H)-quinazolinone analogues for their antitumor activity. These compounds demonstrated significant broad-spectrum antitumor activity in vitro, with some showing specific activities towards CNS, renal, and breast cancer cell lines. The study's findings underscore the potential of compounds derived from tetrahydroisoquinoline and related structures for developing new anticancer therapeutics. Molecular docking studies further elucidated the binding modes of these compounds, providing insights into their mechanism of action (Al-Suwaidan et al., 2016).

Chemical Synthesis and Intermediates

B. Raju (2008) focused on the synthesis of N-substituted benzyl-2-(3',5'-dimethyl-4'-hydroxyphenyl) acetamides, showcasing the chemical versatility of tetrahydroisoquinoline derivatives. These compounds are crucial intermediates for further synthesis, illustrating the compound's role in facilitating complex chemical reactions and the creation of novel molecules with potential biological activities (B. Raju, 2008).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5/c28-24(26-18-9-10-22-23(13-18)32-16-31-22)15-30-21-8-4-7-20-19(21)11-12-27(25(20)29)14-17-5-2-1-3-6-17/h1-10,13H,11-12,14-16H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXCRXHKOFPPGPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C2=C1C(=CC=C2)OCC(=O)NC3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-yl)-2-((2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide

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